rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis
Brand Name: Vulcanchem
CAS No.:
VCID: VC16523037
InChI: InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis

CAS No.:

Cat. No.: VC16523037

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis -

Specification

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)
Standard InChI Key JBBMXPFFCFHKDD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1CCC1C(=O)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core consists of a four-membered cyclobutane ring, which introduces significant ring strain (approximately 26–28 kcal/mol) . The cis configuration places the Boc and carboxylic acid groups on adjacent carbon atoms, creating a 1,2-diaxial arrangement. Key structural features include:

  • Boc group: A tert-butoxycarbonyl moiety at the C2 position, providing steric bulk and protecting amine functionalities during synthetic workflows.

  • Carboxylic acid: A reactive C1 substituent enabling further derivatization, such as esterification or amide bond formation .

The stereochemistry is defined by the (1R,2S) configuration, which imposes specific spatial constraints on reactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the cis orientation, with torsional angles between substituents averaging 55–60° .

Synthesis and Reaction Pathways

Key Synthetic Methods

Synthesis of this compound typically involves cyclization strategies or photochemical [2+2] cycloadditions. Notable approaches include:

Cu(I)-Catalyzed Photocycloaddition

A photochemical [2+2] cycloaddition of enones under Cu(I) catalysis forms the cyclobutane skeleton. For example, irradiation of α,β-unsaturated esters in the presence of Cu(OTf) yields bicyclic intermediates, which are subsequently functionalized with Boc and carboxylic acid groups . This method achieves moderate diastereoselectivity (d.r. = 3:1 to 5:1) .

Cyclization of Linear Precursors

Linear precursors such as γ-keto acids undergo intramolecular aldol condensation under acidic conditions (e.g., H₂SO₄ or p-TsOH) to form the cyclobutane ring. Post-functionalization with Boc anhydride introduces the protecting group .

Reaction Profile

The compound participates in diverse transformations:

Reaction TypeConditionsProducts
Boc DeprotectionTFA/CH₂Cl₂ (1:1), 0°CFree amine cyclobutane carboxylic acid
EsterificationDCC, DMAP, ROHCyclobutane carboxylic esters
Amide CouplingEDC/HOBt, aminesCyclobutane carboxamides

Physicochemical Properties

Stability and Solubility

The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, THF) while the carboxylic acid confers water solubility at pH > 4. Key parameters include:

  • LogP: 1.42 (indicating moderate hydrophobicity) .

  • Melting Point: 160–163°C (decomposition observed above 170°C).

  • pKa: 4.2 (carboxylic acid), 9.8 (Boc-protected amine).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.85–3.10 (m, 4H, cyclobutane CH₂), 4.15 (q, J = 6.8 Hz, 1H, CH), 12.1 (s, 1H, COOH) .

  • IR: 1745 cm⁻¹ (C=O, Boc), 1690 cm⁻¹ (C=O, carboxylic acid).

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules:

  • Protease Inhibitors: Structural analogs inhibit HIV-1 protease (IC₅₀ = 0.8–1.2 μM) .

  • Anticancer Agents: Cyclobutane-containing taxol derivatives exhibit enhanced tubulin binding .

Materials Science

Its rigid scaffold is incorporated into:

  • Liquid Crystals: Derivatives with alkyl chains display nematic phases at 120–150°C.

  • Polymer Monomers: Copolymerization with ethylene yields high-tensile-strength materials .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
rac-(1R,2S)-2-Ethoxycarbonylcyclobutane-1-carboxylic acidEthoxy group instead of Boc; higher reactivityPeptide synthesis
cis-3-(Methylsulfanyl)cyclobutane-1-carboxylic acidThioether substituent; altered LogP (1.98)Antioxidant research

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